N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Description
Properties
Molecular Formula |
C14H13N3O4S2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H13N3O4S2/c1-8-9(2)22-14(15-8)16-12(18)7-17-13(19)10-5-3-4-6-11(10)23(17,20)21/h3-6H,7H2,1-2H3,(H,15,16,18) |
InChI Key |
ULSJGUDRMPMMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the thiazole and benzothiazole derivatives through an acetamide linkage. This can be achieved using reagents such as carbodiimides or other coupling agents under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA may yield sulfoxides, while reduction with NaBH4 may produce thioethers.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.
Biological Studies: Investigation of its effects on various biological pathways and targets.
Materials Science: Use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the biological activity being studied. For example, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is structurally related to several analogs documented in the literature. A comparative analysis of molecular features is provided below:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations:
This could improve metabolic stability or target binding .
[3] incorporates a thiophene-carboxylate ester, likely increasing lipophilicity and altering pharmacokinetic profiles .
[4]’s ylidene tautomer may planarize the structure, affecting π-π stacking interactions .
Research Findings and Implications
While the provided evidence lacks explicit pharmacological or experimental data, structural comparisons suggest the following hypotheses:
- Bioactivity: The sulfone group in the target compound and [2] may enhance interactions with cysteine proteases or kinases, as sulfones are known electrophilic warheads .
- Solubility : The polar sulfone and ketone groups in the target compound could improve aqueous solubility relative to [4], which lacks the sulfone .
- Synthetic Accessibility : The dimethylthiazolyl group in the target compound and [4] may simplify synthesis compared to [2]’s piperidine-sulfonylphenyl substituent, which requires multi-step functionalization .
Limitations
Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula: . It features a thiazole ring and a benzothiazole moiety, which are known for their biological significance. The physical properties include:
- Molecular Weight : 379.454 g/mol
- Density : 1.547 g/cm³
- Boiling Point : 537.537 ºC
Antimicrobial Activity
Recent studies have highlighted the antimicrobial activity of compounds related to benzothiazole and thiazole derivatives. For instance, a study synthesized various derivatives and evaluated their efficacy against multiple bacterial and fungal strains. The results indicated that several compounds exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against bacterial strains and comparable values against fungal species .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Target Organisms |
|---|---|---|---|
| Compound 4d | 10.7 - 21.4 | 21.4 - 40.2 | Bacterial pathogens |
| Compound 4p | - | - | Fungal pathogens |
| Compound 3h | - | - | Fungal pathogens |
The proposed mechanism of action for thiazole and benzothiazole derivatives involves interference with bacterial cell wall synthesis and disruption of metabolic pathways. These compounds may inhibit key enzymes involved in cell wall biosynthesis or interact with DNA synthesis pathways, leading to cell death.
Case Studies
A notable case study involved the evaluation of a related compound's activity against Mycobacterium tuberculosis, where moderate to good anti-tubercular activity was observed . The study emphasized the importance of structural modifications in enhancing biological activity.
Study Summary
- Objective : Evaluate anti-tubercular activity.
- Method : Synthesis of derivatives followed by biological testing.
- Findings : Compounds showed varying degrees of efficacy against M. tuberculosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
